molecular formula C8H15N3O2S B3035423 3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 320424-72-4

3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B3035423
CAS No.: 320424-72-4
M. Wt: 217.29 g/mol
InChI Key: KFGWDSAJGIBXGL-UHFFFAOYSA-N
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Description

3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a dimethoxyethyl group, a methyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 2,2-dimethoxyethanamine with a suitable precursor, followed by intramolecular cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The dimethoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole: shares similarities with other triazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,2-dimethoxyethyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-11-6(5-7(12-2)13-3)9-10-8(11)14-4/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGWDSAJGIBXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SC)CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
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3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 3
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3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 4
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3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 5
3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Reactant of Route 6
3-(2,2-dimethoxyethyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole

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